1-[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidine-3-carboxylic acid
Overview
Description
The compound “1-[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidine-3-carboxylic acid” is a chemical compound with a complex structure . It is also known as 1, 3-diazole .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving several functional groups including a benzoxazole ring and a piperidine ring . The exact structure would require more specific information or computational analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 340.352, a density of 1.5±0.1 g/cm3, a boiling point of 577.3±60.0 °C at 760 mmHg, and a flash point of 302.9±32.9 °C .Scientific Research Applications
- Researchers have explored the antimicrobial properties of derivatives containing similar structural motifs. For instance, compounds 1a and 1b, which share some features with our target compound, exhibited good antimicrobial potential . Investigating the specific activity of our compound against bacteria, fungi, or other pathogens could be valuable.
- The compound’s structure suggests potential anti-cancer properties. Researchers could evaluate its effects on leukemia cell lines. The index of selectivity (IS), defined as the ratio of IC50 values on T-lymphocytes to those on leukemia cells, would provide insights into its specificity .
- Our compound is available for proteomics research. Researchers can explore its interactions with proteins, enzymatic activity, and potential therapeutic targets. Investigating its binding affinity to specific proteins could reveal novel drug candidates .
Antimicrobial Potential
Anti-Leukemic Activity
Proteomics Research
Future Directions
The future directions for research on this compound could involve further investigation into its synthesis, chemical reactions, mechanism of action, and potential biological activities. Given the wide range of activities exhibited by similar compounds, this compound could potentially have significant applications in various fields .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been known to interact with a wide range of targets, including various enzymes and receptors .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding .
Biochemical Pathways
Similar compounds have been known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Similar compounds have been known to exert a variety of effects at the molecular and cellular levels, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly influence the action of many compounds .
properties
IUPAC Name |
1-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonyl]piperidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6S/c1-15-11-5-4-10(7-12(11)22-14(15)19)23(20,21)16-6-2-3-9(8-16)13(17)18/h4-5,7,9H,2-3,6,8H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKFKAMBIHNKPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)N3CCCC(C3)C(=O)O)OC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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